REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:10][CH2:11][CH2:12][CH3:13])[C:6](=[O:9])[CH2:7]Cl)[CH2:2][CH2:3][CH3:4].[CH2:14]([PH:18](=[O:23])[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH3:17]>>[CH2:14]([P:18](=[O:23])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:7][C:6](=[O:9])[N:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:1][CH2:2][CH2:3][CH3:4])[CH2:15][CH2:16][CH3:17]
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Name
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|
Quantity
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22.6 g
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Type
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reactant
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Smiles
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C(CCC)N(C(CCl)=O)CCCC
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Name
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|
Quantity
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18 g
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Type
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reactant
|
Smiles
|
C(CCC)P(CCCC)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After a reaction period of 5 hours, workup
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Duration
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5 h
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)P(CC(N(CCCC)CCCC)=O)(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |